
8Azidohypoxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8Azidohypoxanthine is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and various chemical reactions. The compound is derived from hypoxanthine, a naturally occurring purine derivative found in many biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8Azidohypoxanthine typically involves the azidation of hypoxanthine. This process can be achieved through the reaction of hypoxanthine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to prevent decomposition of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 8Azidohypoxanthine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
8Azidohypoxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8Azidohypoxanthine involves its high reactivity due to the presence of the azide group. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can modulate biological activity. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
Azidocoumarin: Used in biochemical research for labeling and detection purposes.
Azidobenzene: Studied for its photochemical properties and applications in materials science.
Uniqueness: 8Azidohypoxanthine is unique due to its specific structure derived from hypoxanthine, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
163622-47-7 |
|---|---|
Molekularformel |
C5H3N7O |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
8-azido-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H3N7O/c6-12-11-5-9-2-3(10-5)7-1-8-4(2)13/h1H,(H2,7,8,9,10,13) |
InChI-Schlüssel |
LGIBWIWTJYFVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
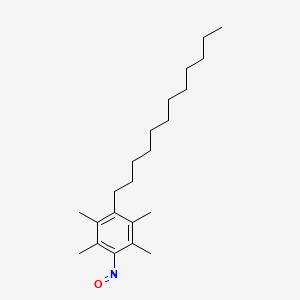
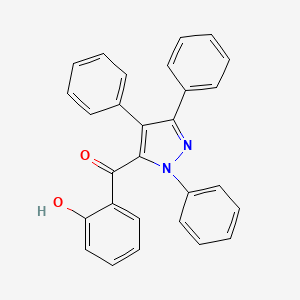

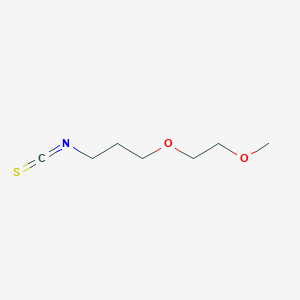
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
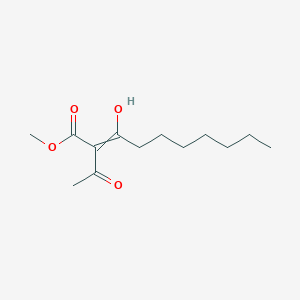
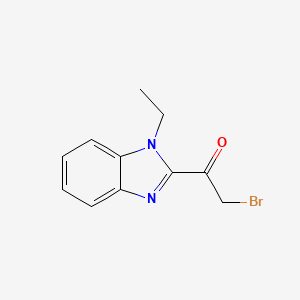
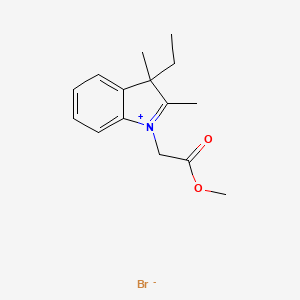

![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
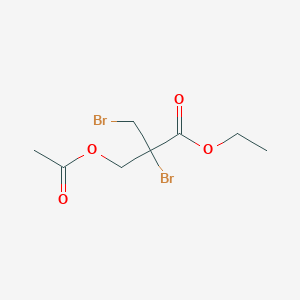
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
